![molecular formula C11H14N4O3S B3001582 5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide CAS No. 1184583-83-2](/img/structure/B3001582.png)
5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide" is a derivative of the pyrazole class, which is known for its potential pharmacological properties. Pyrazole derivatives have been extensively studied for their potential use in medicinal chemistry due to their diverse biological activities. The presence of the sulfonamide group in such compounds is often associated with antimicrobial and antitumor activities .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol . Although the exact synthesis of "5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide" is not detailed in the provided papers, similar synthetic strategies involving the use of hydrazine hydrate and appropriate precursors could be employed.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a planar central pyrazole ring. In the case of 5-amino-4-methylsulfonyl-1-phenyl-1H-pyrazole, the 1-phenyl group does not affect the π-electron system of the pyrazole nucleus, and the 5-amino group is strongly conjugated with the pyrazole ring, which directs the negative charge towards the sulfonyl oxygen atoms . This conjugation is crucial for the biological activity of the compound as it affects the interaction with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including C-H amidation and sulfonamidation, which are facilitated by the presence of directing groups. For example, 2-aminophenyl-1H-pyrazole has been used as a removable directing group for copper-mediated C-H sulfonamidation, producing a variety of sulfonamides . This suggests that the compound could also participate in similar reactions, potentially leading to a range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The intramolecular hydrogen bonding within these compounds, as seen in 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole, contributes to their stability and affects their solubility and crystalline structure . The presence of substituents such as the methoxyphenyl group and the sulfonamide moiety can also impact the compound's hydrophobicity, which is an important factor in drug design and bioavailability .
科学的研究の応用
Antimicrobial and Antitubercular Potential
Research by Shingare et al. (2022) focused on benzene sulfonamide pyrazole oxadiazole derivatives, closely related to 5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide. These compounds showed promising antimicrobial and antitubercular activities, especially against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as M. tuberculosis H37Rv.
Inhibition of Carbonic Anhydrase Isoenzymes
Bülbül et al. (2008) studied pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide, which is structurally similar to the compound . Their research revealed that these compounds potently inhibit carbonic anhydrase isoenzymes hCA-I and hCA-II, which could be relevant for the subject compound’s action (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).
Cytotoxicity Against Cancer Cells
Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and tested their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates potential applications in cancer research for compounds structurally related to 5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide (Hassan, Hafez, & Osman, 2014).
Antiproliferative Activities
Mert et al. (2014) explored the antiproliferative activities of pyrazole-sulfonamide derivatives, which showed cell-selective effects against rat brain tumor cells and broad-spectrum antitumor activity. This research suggests potential applications in the treatment of cancer (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Application in CNS Disorders
Canale et al. (2016) studied N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, which included compounds structurally similar to the compound . They identified specific compounds as potent and selective 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands, suggesting potential applications in treating CNS disorders (Canale et al., 2016).
Corrosion Inhibition
Yadav et al. (2016) investigated pyranopyrazole derivatives as inhibitors for mild steel corrosion. Although not directly related to 5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide, this research on similar structures suggests potential applications in corrosion inhibition (Yadav, Gope, Kumari, & Yadav, 2016).
Synthesis of Schiff Bases and Antimicrobial Activity
Puthran et al. (2019) synthesized novel Schiff bases using related compounds and evaluated their antimicrobial activity, which indicates potential applications in the development of antimicrobial agents (Puthran et al., 2019).
特性
IUPAC Name |
5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-18-9-4-2-8(3-5-9)6-14-19(16,17)10-7-13-15-11(10)12/h2-5,7,14H,6H2,1H3,(H3,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXGMHZMUBXDNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(NN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

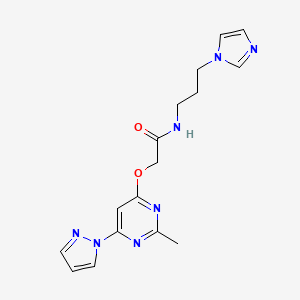
![5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B3001500.png)
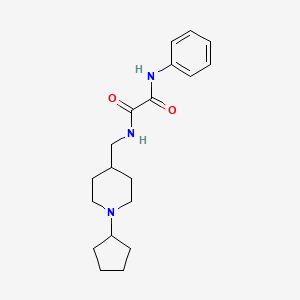
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-yl)propan-2-yl)acrylamide](/img/structure/B3001504.png)
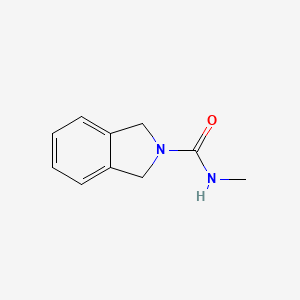


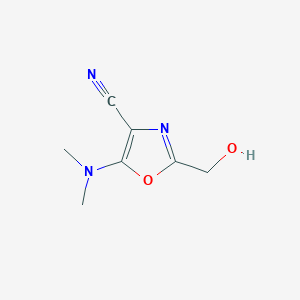
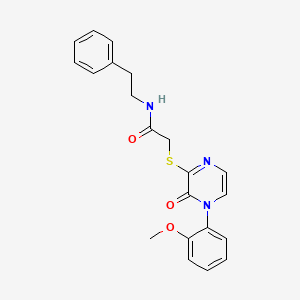
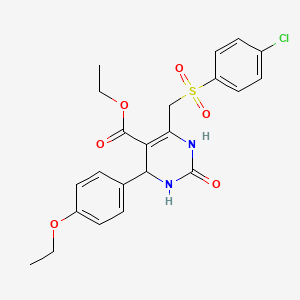
![(E)-N-[[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B3001515.png)
![2-[(2-Chlorophenyl)methylcarbamoylamino]-2-methylpropanoic acid](/img/structure/B3001517.png)

![3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile](/img/structure/B3001522.png)